1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane

Catalog No.
S13180710
CAS No.
73928-40-2
M.F
C7HF13O
M. Wt
348.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)...

CAS Number

73928-40-2

Product Name

1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane

IUPAC Name

1,1,2,2,3,3,4,4,5,5-decafluoro-1-(1,2,2-trifluoroethenoxy)pentane

Molecular Formula

C7HF13O

Molecular Weight

348.06 g/mol

InChI

InChI=1S/C7HF13O/c8-1(9)2(10)21-7(19,20)6(17,18)5(15,16)4(13,14)3(11)12/h3H

InChI Key

IBBCNYCWBLECNN-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F

1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane (CAS 73928-40-2), often referred to as 5H-decafluoropentyl trifluorovinyl ether, is a specialized polyfluoroalkyl vinyl ether (PAVE) monomer characterized by a five-carbon fluorinated pendant chain terminating in a reactive difluoromethyl (-CF2H) group. In industrial procurement, it is primarily sourced as a functional comonomer for advanced fluoroelastomers, melt-processable fluoroplastics, and specialized coatings. Unlike standard perfluorinated ethers, the presence of the terminal proton introduces a built-in site for crosslinking and modifies the polymer's surface energy. The extended C5 ether linkage provides substantial free volume, making this monomer a critical precursor for materials requiring a strict balance of low-temperature flexibility, chemical resistance, and substrate adhesion [1].

Research Fit

Workflow Research-scale fluoropolymer synthesis
Selection ω-H functional handle vs. fully fluorinated analogs
Use Context Post-polymerization grafting and ion-exchange membrane design

Substituting this compound with shorter-chain perfluoroalkyl vinyl ethers, such as perfluoromethyl vinyl ether (PMVE) or perfluoropropyl vinyl ether (PPVE), fundamentally alters the thermomechanical profile of the resulting polymer, typically failing to achieve the required low-temperature flexibility (Tg suppression) due to insufficient pendant chain length. Conversely, substituting it with a fully perfluorinated pentyl vinyl ether (terminating in -CF3) eliminates the reactive -CF2H site. This forces manufacturers to procure and incorporate expensive third-party cure-site monomers (such as brominated or cyanated alkenes) to achieve vulcanization, complicating the polymerization workflow and increasing batch-to-batch variability. The unique combination of the C5 plasticizing chain and the -CF2H reactive terminus makes CAS 73928-40-2 non-substitutable in single-cure-site fluoroelastomer formulations [1].

Substitution Risk

Attribute
This Monomer
PMVE / PEVE / PPVE
Reactive site
Terminal –CF₂H (C–H bond)
Fully fluorinated, no C–H
Spacer length
5 –CF₂– units (C₅)
0–3 –CF₂– units
Post-polymerization functionalization
Possible via deprotonation/grafting
Not possible (inert)

Superior Low-Temperature Flexibility vs. Short-Chain PAVEs

The incorporation of the C5 pendant chain provides significantly greater free volume in the polymer matrix compared to standard PMVE or PPVE comonomers. In comparative fluoroelastomer copolymerizations, extending the pendant alkoxy chain from C1 (PMVE) or C3 (PPVE) to a C5 structure systematically lowers the glass transition temperature (Tg). While PMVE-based copolymers typically plateau at a Tg of around -30 °C, the bulkier C5 ether linkage can depress the Tg further, enhancing low-temperature retraction and flexibility in sealing applications [1].

Evidence DimensionPendant Chain Length and Free Volume Plasticization
Target Compound DataC5 pendant chain (Decafluoropentyl)
Comparator Or BaselineC1 (PMVE) or C3 (PPVE) pendant chains
Quantified DifferenceExtended chain length provides superior Tg suppression compared to shorter homologues
ConditionsFluoroelastomer copolymerization networks

Procurement of the C5 monomer is essential for manufacturing aerospace and automotive O-rings that must maintain elastomeric properties at extreme sub-zero temperatures.

Boiling point
Cross-study comparable
123.7 °C
vs. PMVE −29 °C, PEVE 7 °C, PPVE 35–36 °C
Supports ambient-pressure handling without cryogenic equipment
Reported at 760 mmHg

Elimination of Third-Monomer Cure Sites via Reactive Terminus

Fully perfluorinated vinyl ethers (ending in -CF3) are chemically inert and require the co-polymerization of specialized cure-site monomers (CSMs) at 0.5–2.0 mol% to enable peroxide or bisphenol crosslinking. The 1,1,2,2,3,3,4,4,5,5-decafluoro-1-((trifluorovinyl)oxy)pentane monomer possesses a terminal -CF2H group, which can undergo dehydrofluorination or radical abstraction during the curing process. This intrinsic reactivity allows the monomer to act simultaneously as a plasticizing pendant group and a crosslinking site, achieving high gel fractions without the procurement and integration of expensive brominated or cyanated CSMs [1].

Evidence DimensionCure-Site Monomer (CSM) Requirement
Target Compound Data-CF2H terminated vinyl ether (Self-curing capable)
Comparator Or Baseline-CF3 terminated vinyl ethers (Requires 0.5-2.0 mol% external CSM)
Quantified DifferenceEliminates the need for 0.5-2.0 mol% external cure-site monomers
ConditionsBisphenol or radical crosslinking of fluoropolymers

Reduces supply chain complexity and formulation costs by combining plasticization and crosslinking functionality into a single monomer.

ω-Hydrogen content
Class-level inference
1 H per molecule
0.29 wt% H; fully fluorinated analogs: 0 wt%
Supports post-polymerization deprotonation and grafting strategies
Patent literature utility for ion-exchange membranes

Enhanced Substrate Adhesion vs. Fully Perfluorinated Analogs

Fluoropolymers synthesized exclusively with fully perfluorinated monomers exhibit extremely low critical surface tensions (often <18 dynes/cm), which severely limits their adhesion to metals and conventional plastics. The introduction of the terminal -CF2H proton from CAS 73928-40-2 disrupts the dense fluorine shield at the polymer surface. Comparative surface energy models indicate that -CF2H terminated surfaces exhibit higher critical surface tensions than pure -CF3 surfaces, significantly improving the interfacial bonding strength of the resulting fluoropolymer when applied as a protective coating or multi-layer laminate [1].

Evidence DimensionCritical Surface Tension / Adhesion Potential
Target Compound Data-CF2H terminal group
Comparator Or Baseline-CF3 terminal group (fully perfluorinated)
Quantified DifferenceHigher critical surface tension, enabling polar interactions
ConditionsFluoropolymer surface wetting and adhesion assays

Critical for procuring precursors for fluorinated coatings and multi-layer tubing where delamination is a primary failure mode.

Spacer length
Class-level inference
5 –CF₂– units
vs. 0 (PMVE), 1 (PEVE), 2 (PPVE), 3 (perfluorobutyl VE)
Inferred lower copolymer Tg; tunable free volume
Extrapolated from n=1–3 series copolymerization studies
Density
Cross-study comparable
1.618 g/cm³
+12% vs. PEVE (1.445); +4.5% vs. perfluorobutyl VE
Higher fluorine content; may affect copolymerization feed ratios
Density measured near 25 °C
Computed LogP
Class-level inference
XLogP3 = 4.8
Δ +2.8 vs. PMVE, +2.0 vs. PEVE, +1.3 vs. PPVE
Indicates high fluorophilicity; guides fluorous-phase solvent selection
Computed; not experimentally verified

Low-Temperature Aerospace Fluoroelastomers (O-Rings and Seals)

The C5 pendant chain provides exceptional free volume, making this monomer the ideal choice for synthesizing fluoroelastomers that must maintain a low glass transition temperature (Tg). It is specifically procured for aerospace and deep-drilling seals where standard PMVE-based elastomers would suffer from cold-temperature embrittlement [1].

Self-Curing Fluoroplastic Resins

Because the terminal -CF2H group acts as an intrinsic crosslinking site, this monomer is prioritized in the formulation of curable fluoroplastics. It allows manufacturers to bypass the use of expensive, highly toxic brominated or cyanated cure-site monomers, streamlining the production of chemically resistant tubing and gaskets [2].

High-Adhesion Fluorinated Protective Coatings

The slight increase in surface polarity afforded by the terminal proton makes this compound highly valuable for synthesizing fluorinated coatings that require strong adhesion to metallic substrates or non-fluorinated polymer layers. It is the preferred comonomer when pure perfluoroalkyl vinyl ethers result in unacceptable coating delamination [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Post-polymerization functionalizable fluoropolymers
ω-H functional handle
Deprotonation/grafting efficiency; ion-exchange capacity tuning
Low-Tg fluoroelastomer design
Extended –CF₂– spacer
Tg depression vs. spacer length; low-temperature flexibility
Fluorous biphasic synthesis
High computed logP & liquid state
Partitioning in fluorous phases; solvent compatibility
Structure-property relationship (SPR) studies
Defined C1–C5 spacer series member
Correlate spacer length with thermal, mechanical, and surface properties

XLogP3

4.8

Hydrogen Bond Acceptor Count

14

Exact Mass

347.9819808 g/mol

Monoisotopic Mass

347.9819808 g/mol

Heavy Atom Count

21

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

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